molecular formula C7H14ClNO B13248589 3,5-Dimethylpiperidin-4-one hydrochloride

3,5-Dimethylpiperidin-4-one hydrochloride

Cat. No.: B13248589
M. Wt: 163.64 g/mol
InChI Key: KGOSYMJHQHVVLJ-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidin-4-one hydrochloride: is a chemical compound with the molecular formula C7H14ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3,5-dimethylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

KGOSYMJHQHVVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(C1=O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3,5-dimethylpiperidin-4-one hydrochloride typically involves large-scale hydrogenation and reduction processes, followed by purification steps to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dimethylpiperidin-4-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form 3,5-dimethylpiperidine.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of 3,5-dimethylpiperidin-4-one.

    Reduction: 3,5-Dimethylpiperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 3,5-Dimethylpiperidin-4-one hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is used as a precursor in the synthesis of drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other piperidine derivatives may not be suitable.

Biological Activity

3,5-Dimethylpiperidin-4-one hydrochloride is a chiral compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₇H₁₄ClNO
  • Molecular Weight : Approximately 161.65 g/mol
  • Structure : The compound features a piperidine ring with two methyl groups at the 3 and 5 positions, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity. Key mechanisms include:

  • Enzyme Inhibition : It has been identified as an inhibitor for certain enzymes, which can modulate biochemical pathways critical for various physiological processes.
  • Receptor Binding : The compound's ability to bind to specific receptors suggests potential roles in signaling pathways relevant to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies have shown its potential against viral infections, particularly HIV-1. In vitro assays demonstrated effective inhibition of viral replication.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in cellular models.
  • Analgesic Properties : Preliminary studies suggest that derivatives of this compound may possess analgesic effects, making them candidates for pain management therapies.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntiviralEffective against HIV-1; IC50 values indicate potency
Anti-inflammatoryReduces inflammatory markers in vitro
AnalgesicPotential pain relief properties

Case Study 1: Antiviral Research

A study evaluated the antiviral efficacy of this compound against various strains of HIV-1. The compound exhibited an EC50 value comparable to established antiviral drugs, indicating its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Assessment

In a cellular model of inflammation, treatment with the compound resulted in significant reductions in nitric oxide production and pro-inflammatory cytokines. This suggests that it may serve as an effective anti-inflammatory agent.

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